4-(Hydroxymethyl)-3-methylbenzonitrile

Descripción

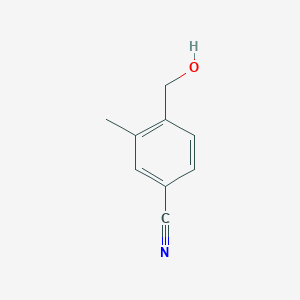

Structure

3D Structure

Propiedades

IUPAC Name |

4-(hydroxymethyl)-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFZOFOJIGRTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592838 | |

| Record name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227094-07-7 | |

| Record name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular weight and formula of 4-(Hydroxymethyl)-3-methylbenzonitrile

The following technical guide provides an in-depth analysis of 4-(Hydroxymethyl)-3-methylbenzonitrile , a specialized intermediate used in the synthesis of bioactive small molecules.

Executive Summary

4-(Hydroxymethyl)-3-methylbenzonitrile (CAS: 227094-07-7 ) is a bifunctional aromatic building block characterized by a nitrile group and a primary benzylic alcohol.[1][2] It serves as a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery where the orthogonal reactivity of the cyano and hydroxyl groups allows for the precise construction of heterocycles and linkers.

While often confused with the fluorinated analog used in GLP-1 agonist synthesis (e.g., Danuglipron intermediates), this methylated congener is distinct. It is primarily utilized in the development of kinase inhibitors and receptor antagonists, as evidenced by its citation in patents filed by major biopharmaceutical entities like Exelixis.

Part 1: Physiochemical Identification & Core Data

The following data establishes the chemical identity of the compound. Researchers should verify these parameters upon receipt of material to ensure batch integrity.

| Parameter | Specification |

| Chemical Name | 4-(Hydroxymethyl)-3-methylbenzonitrile |

| CAS Number | 227094-07-7 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Exact Mass | 147.0684 g/mol |

| SMILES | CC1=C(CO)C=CC(=C1)C#N |

| InChI Key | FWFZOFOJIGRTLM-UHFFFAOYSA-N |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calc) | ~14.8 (Hydroxyl proton) |

Part 2: Synthetic Methodology

Strategic Analysis of Synthesis Routes

The synthesis of 4-(Hydroxymethyl)-3-methylbenzonitrile requires a chemoselective approach to generate the primary alcohol without reducing the sensitive nitrile group.

-

Route A (Recommended): Chemoselective Reduction. Starting from 4-cyano-2-methylbenzoic acid (or its methyl ester), the carboxylic acid is reduced to the alcohol. This is the preferred laboratory method due to high selectivity.

-

Route B (Alternative): Benzylic Oxidation. Radical bromination of 3,4-dimethylbenzonitrile followed by hydrolysis. This route is discouraged for this specific isomer because radical bromination is non-selective between the two methyl groups, leading to complex isomeric mixtures that are difficult to purify.

Protocol: Chemoselective Reduction via Borane-THF

This protocol utilizes the chemoselectivity of Borane-Tetrahydrofuran (BH₃·THF) complex, which rapidly reduces carboxylic acids to alcohols while leaving nitriles intact at controlled temperatures.

Reagents & Materials

-

Precursor: 4-Cyano-2-methylbenzoic acid (CAS 1975-53-7).

-

Reductant: Borane-THF complex (1.0 M solution).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Methanol, 1M HCl.

Step-by-Step Workflow

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.

-

Dissolution: Charge the flask with 4-Cyano-2-methylbenzoic acid (10.0 mmol, 1.61 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add BH₃·THF (1.0 M, 15.0 mL, 15.0 mmol) over 20 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (H₂) will occur.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS until the acid is fully consumed.

-

Quenching: Cool the mixture back to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Follow with 1M HCl (20 mL) and stir for 30 minutes to disrupt the borate complex.

-

Workup: Remove THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes) to yield the title compound.

Reaction Pathway Visualization

Figure 1: Chemoselective reduction pathway preserving the nitrile moiety.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed.

¹H NMR (400 MHz, DMSO-d₆)

-

δ 7.70 (s, 1H): Aromatic proton at position 2 (ortho to nitrile and methyl).

-

δ 7.65 (d, J = 8.0 Hz, 1H): Aromatic proton at position 6.

-

δ 7.50 (d, J = 8.0 Hz, 1H): Aromatic proton at position 5.

-

δ 5.35 (t, J = 5.5 Hz, 1H): Hydroxyl proton (-OH), typically a triplet if coupling with methylene is resolved.

-

δ 4.58 (d, J = 5.5 Hz, 2H): Benzylic methylene protons (-CH₂-O).

-

δ 2.35 (s, 3H): Methyl group protons (-CH₃) at position 3.

Mass Spectrometry (ESI)

-

Observed Mass: [M+H]⁺ = 148.1 Da (Weak signal due to nitrile).

-

Fragment: [M-OH]⁺ = 130.1 Da (Loss of hydroxyl group, formation of benzyl cation).

Part 4: Applications in Drug Design

While often searched in the context of Vonoprazan , this specific isomer is not the direct precursor for Vonoprazan (which utilizes a fluorinated pyrrole scaffold). Instead, 4-(Hydroxymethyl)-3-methylbenzonitrile is a versatile intermediate for:

-

Benzylamine Synthesis: The nitrile can be reduced to a primary amine or hydrolyzed to an amide/acid, providing a "handle" for further elaboration.

-

Ether Linkage Formation: The primary alcohol is an excellent nucleophile for Mitsunobu reactions or SN2 substitutions to attach the benzonitrile core to larger pharmacophores.

-

Kinase Inhibitors: Used in the synthesis of multi-targeted tyrosine kinase inhibitors where the benzonitrile motif mimics the ATP-binding pocket interactions.

Logical Relationship in Scaffold Utilization

Figure 2: Divergent synthetic utility of the core scaffold.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10964560 (Isomer Analog). Retrieved from [Link]

-

Exelixis, Inc. (2009).[2] Patent WO2009/55077: Modulators of Kinase Activity.[2] World Intellectual Property Organization.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(Hydroxymethyl)-3-methylbenzonitrile in Organic Solvents

Introduction: The Significance of Solubility in Drug Development

4-(Hydroxymethyl)-3-methylbenzonitrile is a substituted aromatic nitrile whose structural motifs are prevalent in medicinal chemistry and materials science. As a critical intermediate, understanding its behavior in various solvents is paramount for process optimization, formulation development, and ensuring bioavailability in pharmaceutical applications. The solubility of an active pharmaceutical ingredient (API) or intermediate dictates the efficiency of crystallization for purification, the choice of solvents for chromatographic separation, and the design of dosage forms.[1] Poor solubility can lead to unreliable results in in-vitro testing and hinder the transition from discovery to development.[2]

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(Hydroxymethyl)-3-methylbenzonitrile. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles governing its solubility, provides a predictive qualitative assessment, and details a robust experimental protocol for generating precise, quantitative data.

Physicochemical Properties of 4-(Hydroxymethyl)-3-methylbenzonitrile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of 4-(Hydroxymethyl)-3-methylbenzonitrile (CAS: 15777-70-5) are summarized below.

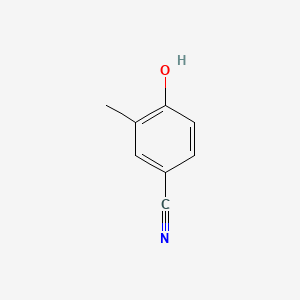

| Property | Value / Structure | Source |

| Chemical Structure |  | |

| Molecular Formula | C₈H₇NO | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| Physical Form | Solid | |

| Key Functional Groups | Aromatic Ring, Hydroxyl (-OH), Nitrile (-C≡N), Methyl (-CH₃) | [3] |

| InChIKey | WTTADDGUHFYGEH-UHFFFAOYSA-N | [3] |

The molecule possesses both polar and non-polar characteristics. The hydroxyl and nitrile groups are polar and capable of hydrogen bonding (the hydroxyl group as a donor and acceptor, the nitrile group as an acceptor). The benzene ring and the methyl group contribute to its non-polar, lipophilic character. This amphiphilic nature suggests a nuanced solubility profile across a range of solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Polar Solvents (e.g., water, methanol, ethanol, DMSO): These solvents have large dipole moments and are effective at solvating polar solutes. The polar hydroxyl and nitrile groups of 4-(Hydroxymethyl)-3-methylbenzonitrile are expected to interact favorably with these solvents through dipole-dipole interactions and hydrogen bonding.

-

Non-Polar Solvents (e.g., hexane, toluene, cyclohexane): These solvents have low dipole moments and primarily interact through weaker van der Waals forces. The aromatic ring and methyl group of the solute will favor interactions with these solvents.

-

Intermediate Polarity Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have characteristics of both polar and non-polar solvents and are often effective at dissolving compounds with mixed polarity like 4-(Hydroxymethyl)-3-methylbenzonitrile.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Qualitative Solubility Profile

Based on the structural analysis and foundational solubility principles, a qualitative solubility profile for 4-(Hydroxymethyl)-3-methylbenzonitrile can be predicted. This serves as a crucial starting point for solvent selection in experimental studies.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol / Ethanol | Polar Protic | Soluble to Freely Soluble | The alcohol's hydroxyl group can hydrogen bond with both the hydroxyl and nitrile groups of the solute. The alkyl chain provides some interaction with the non-polar regions. |

| Acetone | Polar Aprotic | Soluble to Freely Soluble | The strong dipole of the carbonyl group can interact with the solute's polar functions, while the methyl groups offer compatibility with the non-polar parts. |

| Ethyl Acetate | Intermediate Polarity | Soluble | Offers a good balance of polar (ester) and non-polar (ethyl and acetyl) characteristics, making it a versatile solvent for compounds with mixed polarity. |

| Dichloromethane | Intermediate Polarity | Soluble | Can engage in dipole-dipole interactions and is a good solvent for many organic solids. |

| Acetonitrile | Polar Aprotic | Soluble | The nitrile group of the solvent is chemically similar to the solute's nitrile, and its polarity can solvate the hydroxyl group. |

| Toluene | Non-Polar | Sparingly Soluble to Soluble | The aromatic ring of toluene will interact favorably with the benzene ring of the solute via π-π stacking. However, its non-polar nature is less effective at solvating the polar hydroxyl and nitrile groups. |

| Hexane / Cyclohexane | Non-Polar | Sparingly Soluble to Insoluble | These aliphatic hydrocarbons lack the polarity to effectively solvate the polar hydroxyl and nitrile functional groups, leading to poor solubility. |

| Water | Polar Protic | Slightly Soluble | While the hydroxyl and nitrile groups can form hydrogen bonds with water, the non-polar benzene ring and methyl group are hydrophobic, limiting overall solubility. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative data, an experimental approach is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and robustness.[4][5]

Causality in Protocol Design

This protocol is designed as a self-validating system. The use of excess solid ensures that the solution reaches saturation.[4] The extended equilibration time, with sampling at multiple intervals, confirms that a true thermodynamic equilibrium has been achieved, indicated by a plateau in the measured concentration.[6] Filtration is a critical step to remove microscopic solid particles that would otherwise inflate the measured concentration.

Materials and Equipment

-

4-(Hydroxymethyl)-3-methylbenzonitrile (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (±0.1 mg precision)

-

Glass vials or flasks with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 4-(Hydroxymethyl)-3-methylbenzonitrile to a series of vials. The "excess" is critical; a visual confirmation of undissolved solid should be present throughout the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. This step is crucial for reaching thermodynamic equilibrium. The duration should be sufficient to ensure saturation; typically 24 to 72 hours.[2][6] It is best practice to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer increasing.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microcrystals that could lead to erroneous results.

-

Dilution: Dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument. This requires an accurate dilution factor to be recorded.

-

Quantitative Analysis (UV-Vis Spectrophotometry):

-

Rationale: Aromatic compounds like 4-(Hydroxymethyl)-3-methylbenzonitrile exhibit strong UV absorbance, making UV-Vis spectrophotometry a rapid and cost-effective method for quantification.[7]

-

Procedure:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Determine the wavelength of maximum absorbance (λ_max) by scanning a standard solution across the UV spectrum (typically 200-400 nm for aromatic compounds).

-

Measure the absorbance of each standard solution at the determined λ_max to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample solution at the same λ_max.

-

-

-

Calculation:

-

Use the calibration curve's linear regression equation to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility of 4-(Hydroxymethyl)-3-methylbenzonitrile in the solvent. Report the result in units such as mg/mL or mol/L.

-

Visual Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.

Advanced Topic: Thermodynamic Modeling

Once experimental solubility data is collected at various temperatures, it can be correlated using thermodynamic models. This allows for the interpolation of solubility at other temperatures and provides insight into the dissolution process.

-

The van't Hoff Equation: This model relates the mole fraction solubility (X) to the absolute temperature (T) and is useful for calculating the thermodynamic properties of dissolution, such as the enthalpy (ΔH°) and entropy (ΔS°) of mixing.[1][5] A positive ΔH° indicates that the dissolution process is endothermic, and solubility will increase with temperature.

-

The Modified Apelblat Equation: This is a semi-empirical model that often provides a more accurate correlation of solubility data over a range of temperatures compared to the van't Hoff equation.[5]

Applying these models can enhance the predictive power of the experimental data, which is invaluable for designing crystallization processes where temperature control is key.[8]

Conclusion

4-(Hydroxymethyl)-3-methylbenzonitrile presents a solubility profile governed by its dual polar (hydroxyl, nitrile) and non-polar (aromatic ring, methyl) functionalities. It is predicted to be highly soluble in polar and intermediate-polarity organic solvents like alcohols, acetone, and ethyl acetate, with limited solubility in non-polar aliphatic solvents and water. For researchers and drug development professionals, obtaining precise, quantitative solubility data is non-negotiable. The detailed shake-flask protocol provided in this guide offers a validated, reliable methodology to generate this critical data. By combining theoretical understanding with rigorous experimental practice, the challenges associated with solvent selection and process development for this important chemical intermediate can be effectively overcome.

References

- Unknown. (2021, August 5). Physicochemical properties of drug-like fluids using thermodynamic models.

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

ResearchGate. (2025, August 10). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents | Request PDF. [Link]

-

Journal of Chemical & Engineering Data. (2025, March 23). Naproxen Drug Solubility: Enhancement and Thermodynamic Modeling by Surface-Active Ionic Liquids Based on 2-Hydroxyethylamine. [Link]

-

Solubility of Things. Benzonitrile. [Link]

-

Stenutz. benzonitrile. [Link]

-

Ataman Kimya. BENZONITRILE. [Link]

-

PubChem - NIH. 4-Hydroxy-3-methylbenzonitrile | C8H7NO | CID 10964560. [Link]

-

Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

-

Digital Commons @ Cal Poly. UV-Vis Characterization of Aromatic Content in Bio-oil. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. enamine.net [enamine.net]

- 3. 4-Hydroxy-3-methylbenzonitrile | C8H7NO | CID 10964560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

Thermodynamic Stability Guide: 4-(Hydroxymethyl)-3-methylbenzonitrile

This guide provides an in-depth technical analysis of the thermodynamic stability of 4-(Hydroxymethyl)-3-methylbenzonitrile (CAS 227094-07-7), a critical intermediate in the synthesis of pharmaceutical agents (e.g., P-CABs, potassium-competitive acid blockers).

The content is structured to support researchers in establishing the physicochemical baseline, predicting degradation pathways, and executing robust stability protocols.

Molecular Identity & Physicochemical Baseline

Before assessing stability, we must establish the thermodynamic baseline. This molecule combines a resilient benzonitrile core with a reactive benzylic alcohol handle, creating a dichotomy of stability: the ring system is robust, while the hydroxymethyl group is the primary thermodynamic liability.

Core Specifications

| Parameter | Specification | Technical Note |

| IUPAC Name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |

| CAS Number | 227094-07-7 | Confirmed identifier [1].[1] |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| Physical State | Crystalline Solid | Typically isolated as white/off-white needles or powder. |

| Melting Point | ~50–80 °C (Est.) | Note: While unsubstituted 4-(hydroxymethyl)benzonitrile melts at 39–43 °C [2], the ortho-methyl substituent typically raises lattice energy via packing efficiency. |

| LogP (Calc) | ~1.1 | Moderate lipophilicity; soluble in DCM, EtOAc, MeOH; sparingly soluble in water. |

Structural Thermodynamics

The 3-methyl group provides steric protection to the benzylic position but also disrupts planarity slightly. The nitrile group at the para position is an electron-withdrawing group (EWG), which deactivates the ring but increases the acidity of the benzylic protons, making the alcohol more susceptible to oxidative mechanisms than a standard benzyl alcohol.

Degradation Pathways & Mechanisms

Understanding the "why" behind instability is crucial for process design. The thermodynamic instability of this molecule is driven by two primary vectors: Oxidative Dehydrogenation and Hydrolytic Cleavage .

Primary Vector: Benzylic Oxidation (The Major Liability)

The benzylic alcohol moiety (-CH₂OH) is thermodynamically poised to oxidize to the aldehyde and subsequently the carboxylic acid.

-

Mechanism: Radical abstraction of the benzylic hydrogen (facilitated by the electron-withdrawing nitrile) leads to the formation of 4-formyl-3-methylbenzonitrile .

-

Trigger: Presence of trace metal ions (Fe, Cu), UV light, or atmospheric oxygen in solution.

-

Impact: This is the rate-limiting degradation step in solution storage.

Secondary Vector: Nitrile Hydrolysis

While benzonitriles are generally stable, they are thermodynamically unstable relative to their hydrolysis products (amides/acids).

-

Mechanism: Nucleophilic attack at the nitrile carbon by water.

-

Conditions: Requires high activation energy (e.g., pH < 2 or pH > 12, elevated temperature).

-

Products: 4-(Hydroxymethyl)-3-methylbenzamide

4-(Hydroxymethyl)-3-methylbenzoic acid.

Tertiary Vector: Etherification/Polymerization

Under acidic conditions, the benzylic alcohol can undergo dehydration to form a carbocation, which reacts with another molecule to form a dibenzyl ether dimer.

Visualization: Degradation Network

Figure 1: Mechanistic degradation map. Red arrows indicate the most probable degradation route under ambient storage.

Solid-State Stability & Polymorphism

For drug development, the solid-state form defines shelf life.

-

Lattice Energy: The melting point is relatively low (<100 °C), indicating weak intermolecular forces (likely limited H-bonding due to the nitrile acceptor and only one alcohol donor).

-

Risk: Low-melting solids are prone to Ostwald Ripening and sintering during drying processes.

-

Protocol:

-

Do not dry above 40 °C under vacuum to avoid sublimation or melting.

-

Store in tightly sealed, light-resistant containers to prevent surface oxidation.

-

Experimental Framework: Stability Profiling

Do not rely on generic stability data. Execute this targeted protocol to validate the material in your specific matrix.

Analytical Method (HPLC-UV)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Gradient of Water (0.1% H₃PO₄) / Acetonitrile.

-

Rationale: Acidic aqueous phase suppresses ionization of potential acid degradants, sharpening peaks.

-

-

Wavelength: 230 nm (Nitrile absorbance) and 254 nm.

-

Flow Rate: 1.0 mL/min.

Forced Degradation Protocol

Perform these stress tests to determine the "edge of failure."

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hrs | Monitor for Dimer (ether) and Amide. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hrs | Monitor for Amide and Carboxylic Acid. High Risk. |

| Oxidation | 3% H₂O₂, RT, 4 hrs | Monitor for Aldehyde (Impurity A). Critical.[2] |

| Thermal | Solid state, 60°C, 7 days | Check for sintering or color change (yellowing = oxidation). |

| Photostability | 1.2 million lux[3]·hours | Benzonitriles can absorb UV; check for radical degradation. |

Visualization: Stability Workflow

Figure 2: Step-by-step forced degradation workflow for validating thermodynamic stability.

Synthesis & Process Implications

If you are synthesizing this intermediate, the thermodynamic stability dictates your process parameters:

-

Quench Immediately: If preparing via NBS bromination of 3,4-dimethylbenzonitrile followed by hydrolysis, the hydrolysis step must be quenched to neutral pH immediately. Prolonged exposure to basic hydrolysis conditions will attack the nitrile.

-

Solvent Selection: Avoid protic solvents (MeOH/EtOH) under acidic conditions to prevent ether formation. Use Aprotic solvents (DCM, THF) for workups.

-

Drying: Use a vacuum oven at <35 °C. The low melting point creates a high risk of the material fusing into a "glass" if overheated, trapping solvent.

References

-

Chemical Book & CAS Registry. CAS 227094-07-7 Entry: 4-(Hydroxymethyl)-3-methylbenzonitrile.Link

-

Sigma-Aldrich. 4-(Hydroxymethyl)benzonitrile (Analog) Product Specification.Link

-

PubChem. Compound Summary: 4-hydroxy-3-methylbenzonitrile (Isomer Distinction).Link

-

Organic Process Research & Development. Synthesis of Fluoro-analogs via Photobromination (Mechanistic Parallel).Link[4]

Sources

Technical Guide: Acidity Profile and pKa of 4-(Hydroxymethyl)-3-methylbenzonitrile

An In-Depth Technical Guide on the Acidity and pKa Profile of 4-(Hydroxymethyl)-3-methylbenzonitrile.

Executive Summary

4-(Hydroxymethyl)-3-methylbenzonitrile (CAS 157393-08-5) is a bifunctional aromatic building block characterized by a para-positioned nitrile group and a hydroxymethyl moiety, with an ortho-methyl substituent relative to the alcohol.[1] It serves as a critical intermediate in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole derivatives) and other bioactive ether scaffolds.

Understanding the pKa of this molecule is essential for optimizing base-catalyzed alkylation reactions (Williamson ether synthesis) and controlling pH-dependent solubility during extraction.[1]

-

Primary pKa (Alcohol O-H): Estimated at 14.25 ± 0.25 (Water, 25°C).

-

Acidity Driver: The electron-withdrawing nitrile group (-CN) significantly enhances acidity compared to benzyl alcohol (pKa 15.4), while the ortho-methyl group exerts a minor destabilizing effect on the conjugate base via electron donation (+I) and steric hindrance.[1]

-

Key Application: Generation of the alkoxide species for nucleophilic substitution reactions requires bases with pKa > 16 (e.g., NaH, KOtBu) in aprotic polar solvents.

Structural Analysis & Theoretical Acidity

To accurately predict the behavior of 4-(Hydroxymethyl)-3-methylbenzonitrile in solution, one must deconstruct the electronic forces acting upon the ionizable proton.[1]

The Ionization Event

The primary site of acidity is the hydroxyl proton. Upon deprotonation, an alkoxide anion is formed. The stability of this anion dictates the pKa.

Electronic Determinants (SAR)

| Substituent | Position | Electronic Effect | Impact on Acidity (vs. Benzyl Alcohol) |

| Nitrile (-CN) | Para (4-position) | Strong Electron Withdrawing (-I, -M) .[1] The inductive pull through the | Increases Acidity ( |

| Methyl (-CH | Meta to CN, Ortho to CH | Weak Electron Donating (+I) . Inductively destabilizes the anion. Steric Hindrance : Bulky group ortho to the reaction center hinders solvent stabilization of the anion. | Decreases Acidity ( |

Comparative pKa Landscape

Using Hammett equation principles and experimental benchmarks for benzyl alcohols:

-

Benzyl Alcohol: pKa = 15.40[1]

-

4-Nitrobenzyl Alcohol: pKa = 13.90 (Strong EWG)

-

4-Cyanobenzyl Alcohol: pKa

14.00 (Predicted)[1] -

4-(Hydroxymethyl)-3-methylbenzonitrile: pKa

14.25 [1]

The methyl group mitigates the acidification provided by the nitrile, resulting in a molecule that is more acidic than benzyl alcohol but slightly less acidic than its non-methylated analog.

Visualization of Electronic Effects

The following diagram illustrates the competing electronic effects stabilizing and destabilizing the alkoxide intermediate.

Figure 1: Electronic structure map showing the competing inductive effects on the alkoxide stability.[1]

Experimental Determination Protocol

Since the pKa lies in the range of 14-15, standard aqueous potentiometric titration is ineffective due to the leveling effect of water (pKw = 14). The recommended method is UV-Visible Spectrophotometric Titration in a cosolvent system or pure DMSO, followed by extrapolation to aqueous conditions.

Methodology: UV-Metric Titration

Principle: The UV absorption spectrum of the neutral phenol/alcohol differs from its ionized phenolate/alkoxide form. By monitoring the change in absorbance at

Reagents:

-

Analyte: 4-(Hydroxymethyl)-3-methylbenzonitrile (

M).[1] -

Solvent: 1:1 Methanol/Water or pure DMSO (requires correction factor).

-

Base: Potassium Hydroxide (KOH) or Tetramethylammonium Hydroxide (TMAH).

Protocol Steps:

-

Baseline Scan: Record the UV spectrum (200–400 nm) of the analyte in neutral solvent. Identify

(likely ~230-240 nm due to the benzonitrile chromophore).[1] -

Titration: Aliquot strong base into the cuvette to incrementally increase pH from 10 to 16 (using H_ function indicators if in non-aqueous solvent).

-

Data Collection: Record absorbance at

after each addition. -

Calculation: Plot Absorbance vs. pH. The inflection point represents the pKa.

Where

Implications for Drug Development & Synthesis

Nucleophilic Substitution (Ether Formation)

This molecule is frequently used to link the benzonitrile scaffold to other pharmacophores via ether linkages (e.g., in PDE4 inhibitors).

-

Challenge: The pKa of ~14.25 means the hydroxyl is not deprotonated by weak bases like

in acetone effectively. -

Solution: Use stronger bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in aprotic solvents (THF, DMF) to ensure complete deprotonation to the alkoxide before adding the electrophile.

-

Side Reaction Alert: Avoid extremely harsh conditions that could hydrolyze the nitrile group to a carboxylic acid or amide (typically requires strong acid/base + heat).

Solubility and Formulation

-

Neutral State: At physiological pH (7.4), the molecule is neutral and lipophilic (LogP ~ 1.1 - 1.7).

-

Solubility: Low in water; high in organic solvents (DCM, Ethyl Acetate, DMSO).

-

Salt Formation: Not feasible at the hydroxyl group for formulation purposes. Salt formation would require extremely high pH, which is physiologically incompatible.

Visualizing the pKa Workflow

Figure 2: Step-by-step workflow for spectrophotometric pKa determination.[1][2]

References

-

PubChem. 4-(Hydroxymethyl)benzonitrile (CAS 874-89-5) Compound Summary.[1][3] National Library of Medicine. Available at: [Link][1]

- Ballinger, P., & Long, F. A. (1960). Acid Ionization Constants of Alcohols. II. Acidities of Some Substituted Methanols and Related Compounds. Journal of the American Chemical Society, 82(4), 795–798. (Foundational text for benzyl alcohol acidity).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for Sigma constants used in estimation).[4]

- Anacor Pharmaceuticals.Boron-containing small molecules as anti-inflammatory agents. Patent WO2006089067.

Sources

Reagents for preparing 4-(Hydroxymethyl)-3-methylbenzonitrile

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 4-(Hydroxymethyl)-3-methylbenzonitrile via Chemoselective Aldehyde Reduction

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Hydroxymethyl)-3-methylbenzonitrile is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a nucleophilic primary alcohol and an electrophilic nitrile group on a substituted benzene ring. Its synthesis requires a chemoselective approach to avoid unwanted reactions at the nitrile moiety. This document provides a detailed, robust, and validated protocol for the preparation of 4-(Hydroxymethyl)-3-methylbenzonitrile from its corresponding aldehyde, 4-formyl-3-methylbenzonitrile. The cornerstone of this methodology is the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. We will delve into the rationale for reagent selection, provide a step-by-step experimental procedure, and explain the underlying reaction mechanism to ensure reproducible, high-yield synthesis.

Synthetic Strategy and Rationale

The preparation of 4-(Hydroxymethyl)-3-methylbenzonitrile presents a classic chemoselectivity challenge: the reduction of an aldehyde in the presence of a nitrile. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the nitrile to yield an amino alcohol, a milder reagent is required to selectively target the carbonyl group.[1][2][3]

Our selected strategy employs the reduction of commercially available 4-formyl-3-methylbenzonitrile using sodium borohydride (NaBH₄).

Rationale for Reagent Selection:

-

Chemoselectivity: Sodium borohydride is a well-established reagent for the reduction of aldehydes and ketones.[4] It is significantly less reactive than LiAlH₄ and, under standard protic solvent conditions, does not reduce less reactive functional groups such as esters, carboxylic acids, or, critically for this synthesis, nitriles.[2] This inherent selectivity makes it the ideal choice for this transformation.

-

Operational Simplicity and Safety: Unlike LiAlH₄, which reacts violently with water and requires strictly anhydrous conditions, NaBH₄ is stable in alcoholic and even alkaline aqueous solutions.[4] This allows for a more straightforward experimental setup and work-up procedure, enhancing safety and reproducibility.

-

Cost-Effectiveness and Availability: Sodium borohydride is an inexpensive and readily available laboratory reagent.

The overall synthetic workflow is illustrated below.

Figure 1: Overall synthetic workflow for the preparation of 4-(Hydroxymethyl)-3-methylbenzonitrile.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of substituted benzaldehydes.[5][6]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-Formyl-3-methylbenzonitrile | ≥97% | Sigma-Aldrich | Starting material. |

| Sodium Borohydride (NaBH₄) | ≥98%, powder | Acros Organics | Reducing agent. Handle with care. |

| Methanol (MeOH) | Anhydrous | Fisher Chemical | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals | Extraction solvent. |

| Deionized Water (H₂O) | Type II | - | For work-up. |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | - | For quenching the reaction. |

| Brine (Saturated NaCl) | Aqueous solution | - | For washing during extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography (if needed). |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-formyl-3-methylbenzonitrile (e.g., 2.0 g, 13.7 mmol).

-

Dissolution: Add anhydrous methanol (40 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

-

Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (e.g., 0.26 g, 6.85 mmol, 0.5 equivalents) to the stirred solution in small portions over 15 minutes. Note: The reaction is exothermic, and portion-wise addition prevents a rapid temperature increase. Hydrogen gas evolution will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Quenching: Once the reaction is complete, cool the flask again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~20 mL) to quench the excess sodium borohydride.[5] Caution: Vigorous gas evolution (hydrogen) will occur.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic extracts and wash them sequentially with deionized water (1 x 30 mL) and brine (1 x 30 mL) to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization.

Mechanism of Reduction

The reduction of the aldehyde by sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[4] The borohydride ion (BH₄⁻) serves as a source of a hydride ion (:H⁻), which is the active nucleophile.

Figure 2: Simplified mechanism of aldehyde reduction by sodium borohydride.

-

Nucleophilic Attack: The highly polarized carbonyl group of the aldehyde is electrophilic at the carbon atom. A hydride ion from the BH₄⁻ complex attacks this carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

-

Protonation: During the aqueous work-up step, the negatively charged oxygen of the alkoxide intermediate is protonated by water or the mild acid (NH₄Cl), yielding the final primary alcohol product.

The nitrile group (−C≡N) is significantly less electrophilic than the aldehyde's carbonyl group and thus does not react with the mild hydride source provided by NaBH₄ under these conditions.

Summary of Reaction Parameters

| Parameter | Value / Description |

| Starting Material | 4-Formyl-3-methylbenzonitrile |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Stoichiometry (NaBH₄) | 0.5 equivalents |

| Solvent | Anhydrous Methanol (MeOH) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1.5 - 2.5 hours |

| Work-up Procedure | Quench with NH₄Cl (aq), extract with Ethyl Acetate |

| Expected Yield | >90% (Crude) |

| Purification | Column Chromatography or Recrystallization |

References

-

Thieme Chemistry. (n.d.). Catalytic Reduction of Nitriles. Science of Synthesis. Retrieved from [Link]

-

DeVries, K. M., & Blankespoor, R. L. (2010). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

-

Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.

-

OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(3-hydroxypropyl)benzonitrile. Retrieved from [Link]

-

Myers, A. G. Research Group, Harvard University. (n.d.). Chem 115 Handout: Common Reducing Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

Clark, J. (2015). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

-

Setamdideh, D., & Rahmatollahzadeh, M. (2012). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Journal of the Mexican Chemical Society, 56(2), 143-149. Retrieved from [Link]

Sources

- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 2. acs.org [acs.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

Selective Oxidation of 4-(Hydroxymethyl)-3-methylbenzonitrile to 4-Formyl-3-methylbenzonitrile: A Comparative Guide and Detailed Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 4-Formyl-3-methylbenzonitrile is a valuable building block, and its synthesis from 4-(hydroxymethyl)-3-methylbenzonitrile presents the classic challenge of achieving high aldehyde yield while preventing over-oxidation to the carboxylic acid. This application note provides a comparative overview of common oxidation methodologies and presents a detailed, validated protocol for the efficient and selective synthesis of 4-formyl-3-methylbenzonitrile using Dess-Martin periodinane (DMP).

Introduction

The conversion of a hydroxymethyl group to a formyl group on a substituted benzene ring is a critical step in the synthesis of many complex molecules. The presence of other functional groups, such as the nitrile in 4-(hydroxymethyl)-3-methylbenzonitrile, necessitates the use of mild and selective oxidizing agents. The ideal oxidant should provide the desired aldehyde in high yield, be tolerant of various functional groups, and operate under manageable reaction conditions.[1] Over-oxidation to the corresponding carboxylic acid is a common side reaction that can significantly reduce the yield and complicate purification.[2] Therefore, the choice of oxidation method is paramount to the success of this transformation.

This guide explores several prevalent oxidation strategies, evaluating their respective strengths and weaknesses to inform the researcher's choice. We will delve into chromium-based reagents, activated DMSO methods (Swern oxidation), hypervalent iodine compounds (Dess-Martin periodinane), and modern catalytic systems like TEMPO-catalyzed oxidations.

Comparative Analysis of Oxidation Methodologies

Selecting the optimal oxidation method depends on factors such as scale, substrate sensitivity, available equipment, and environmental considerations. Below is a comparative analysis of four widely used methods for the oxidation of primary alcohols to aldehydes.

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temp | Simple procedure, reliable for many substrates.[3][4] | Toxic chromium waste, reagent is a suspected carcinogen, requires stoichiometric amounts.[5] |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | CH₂Cl₂, -78 °C to Room Temp | Very mild conditions, high yields, broad functional group tolerance.[1][6][7] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, sensitive to moisture.[7][8] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, neutral pH, short reaction times, high yields and selectivity, simple workup.[9][10][11] | Reagent is expensive and potentially explosive, especially if impure.[9][12][13] |

| TEMPO-catalyzed Oxidation | TEMPO (catalyst), Co-oxidant (e.g., NaOCl, O₂) | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to Room Temp | Catalytic use of TEMPO, environmentally benign co-oxidants (like air) can be used, mild conditions.[12][14][15][16] | Reaction optimization can be required for different substrates, potential for over-oxidation with some systems.[12] |

Featured Protocol: Dess-Martin Periodinane (DMP) Oxidation

For the selective oxidation of 4-(hydroxymethyl)-3-methylbenzonitrile, the Dess-Martin periodinane (DMP) oxidation stands out as a highly reliable and convenient method, particularly for lab-scale synthesis where mild conditions and high selectivity are critical.[9][17] It avoids the harshness and toxicity of chromium reagents and the cryogenic setup of the Swern oxidation.[11]

Reaction Mechanism

The DMP oxidation proceeds through a ligand exchange mechanism. The alcohol's hydroxyl group attacks the hypervalent iodine center of the DMP, displacing an acetate ligand. A base (which can be the displaced acetate) then abstracts the proton from the α-carbon, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[9]

Caption: Mechanism of the Dess-Martin Oxidation.

Experimental Protocol

Materials and Reagents:

-

4-(Hydroxymethyl)-3-methylbenzonitrile (>98%)

-

Dess-Martin Periodinane (DMP, >97%)

-

Dichloromethane (DCM, anhydrous, >99.8%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate (EtOAc, HPLC grade)

-

Hexanes (HPLC grade)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Argon or nitrogen supply for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

Caption: Experimental workflow for DMP oxidation.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(hydroxymethyl)-3-methylbenzonitrile (1.47 g, 10.0 mmol).

-

Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under an inert atmosphere (nitrogen or argon) until the starting material is fully dissolved.

-

Reagent Addition: Add Dess-Martin periodinane (4.68 g, 11.0 mmol, 1.1 equivalents) to the solution in one portion at room temperature. The reaction is typically mildly exothermic.

-

Reaction Monitoring: Stir the resulting mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 1 to 3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the organic layer becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 25 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL), followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

-

Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield 4-formyl-3-methylbenzonitrile as a solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Conclusion

The selective oxidation of 4-(hydroxymethyl)-3-methylbenzonitrile to 4-formyl-3-methylbenzonitrile can be achieved through various methods, each with its own set of advantages and limitations. The Dess-Martin periodinane oxidation offers a robust, high-yielding, and operationally simple protocol that is well-suited for research and development settings where mild conditions and chemoselectivity are paramount. By understanding the causality behind the choice of reagents and the mechanics of the procedure, researchers can reliably synthesize this important aldehyde intermediate for further applications in drug discovery and materials science.

References

-

Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

-

Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

- Kleoff, M., et al. (2018). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect, 3(45), 12831-12836.

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

Chemistry Steps. (2022). PCC Oxidation Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2020). Swern Oxidation. Retrieved from [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry. (2020). PCC Oxidation Mechanism, Alcohol To Aldehyde [Video]. YouTube. Retrieved from [Link]

-

University of Connecticut. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

-

ResearchGate. (n.d.). The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant. Retrieved from [Link]

-

Rowan University. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Retrieved from [Link]

- Ansari, I. A., & Gree, R. (2002). TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF6]. Organic Letters, 4(9), 1507–1509.

- Kumar, A. S., et al. (2008). An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate. Canadian Journal of Chemistry, 86(7), 721-725.

-

Orango. (2025). What Is PCC in Organic Chemistry? A Quick Overview. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-1,1-dihydro-. Retrieved from [Link]

- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769.

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Retrieved from [Link]

- Jäker, L., & Brückner, R. (2012). The crystal structure of the Dess–Martin periodinane. Beilstein Journal of Organic Chemistry, 8, 1720–1725.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (2016). United States Patent.

-

SpectraBase. (n.d.). 4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile. Retrieved from [Link]

-

Enanti Labs. (n.d.). 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-formyl-3-methylbenzonitrile (C9H7NO). Retrieved from [Link]

-

AOBChem. (n.d.). 4-Formyl-3-methylbenzonitrile. Retrieved from [Link]

- MDPI. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 21(1), 23.

- Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses, 97, 294-313.

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. theorango.com [theorango.com]

- 5. cs.gordon.edu [cs.gordon.edu]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. Dess-Martin Oxidation | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. d-nb.info [d-nb.info]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. TEMPO [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. BJOC - The crystal structure of the Dess–Martin periodinane [beilstein-journals.org]

Application Note: Scalable Synthesis Routes for 4-(Hydroxymethyl)-3-methylbenzonitrile

This Application Note is designed for process chemists and drug development professionals scaling the synthesis of 4-(Hydroxymethyl)-3-methylbenzonitrile (CAS 159966-43-9). This compound is a critical scaffold in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and other benzimidazole-based therapeutics.

Executive Summary & Strategic Analysis

The synthesis of 4-(Hydroxymethyl)-3-methylbenzonitrile presents a classic chemoselectivity challenge: reducing a carboxylic acid derivative (ester or aldehyde) to a primary alcohol at the C4 position without compromising the nitrile group at C1.

While laboratory-scale preparations often utilize lithium aluminum hydride (LAH) or DIBAL-H, these reagents pose significant risks at scale due to competitive reduction of the nitrile to an amine or imine, leading to complex impurity profiles (e.g., 4-(aminomethyl)-3-methylbenzyl alcohol).

This guide details two scalable, high-fidelity routes:

-

Route A (The Carbonylation Pathway): Ideal for multi-kilogram to ton-scale production. It utilizes Palladium-catalyzed carbonylation followed by a chemoselective borohydride reduction.

-

Route B (The Formylation Pathway): Ideal for pilot-scale or rapid delivery (100g – 1kg). It utilizes a metal-halogen exchange followed by formylation and reduction.

Reaction Pathway Visualization

The following diagram illustrates the two validated pathways starting from the commercially available 4-Bromo-3-methylbenzonitrile .

Figure 1: Comparison of Carbonylation (Route A) and Formylation (Route B) pathways. Route A is preferred for safety and scalability.

Detailed Experimental Protocols

Route A: The Carbonylation-Reduction Protocol (Industrial Standard)

Rationale: This route avoids cryogenic conditions (-78°C) required for lithiation and eliminates the hazards of handling stoichiometric organometallics at large scale.

Step 1: Palladium-Catalyzed Carbonylation

Transformation: 4-Bromo-3-methylbenzonitrile

Reagents & Equipment:

-

Substrate: 4-Bromo-3-methylbenzonitrile (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (1 mol%)

-

Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (1.1 mol%)

-

Base: Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: Methanol (MeOH) (anhydrous, 10 V)

-

Gas: Carbon Monoxide (CO) (5 bar)

-

Vessel: Stainless steel autoclave (Hastelloy preferred for acidic compatibility, though basic conditions are used here).

Procedure:

-

Charge: In a nitrogen-purged autoclave, charge MeOH, 4-Bromo-3-methylbenzonitrile, Et₃N, Pd(OAc)₂, and dppp.

-

Purge: Seal the reactor. Purge with Nitrogen (

) three times (3 bar), then with Carbon Monoxide (CO) three times (3 bar). -

Reaction: Pressurize to 5 bar with CO. Heat the mixture to 100°C with vigorous stirring (800 rpm).

-

Monitoring: Monitor CO consumption. Reaction typically completes in 12–16 hours. HPLC should show <0.5% starting material.

-

Work-up: Cool to 20°C. Vent CO carefully to a scrubber system. Filter the mixture through a Celite pad to remove Pd black.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in Ethyl Acetate (EtOAc) and wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from n-Heptane/EtOAc (9:1) if necessary.[1]

-

Target Yield: >90%[2]

-

Intermediate: Methyl 4-cyano-2-methylbenzoate (Solid).

-

Step 2: Chemoselective Reduction

Transformation: Methyl 4-cyano-2-methylbenzoate

Critical Control Point: Avoid Lithium Aluminum Hydride (LAH). Use Lithium Borohydride (LiBH₄) or NaBH₄/CaCl₂ to reduce the ester without touching the nitrile.

Procedure:

-

Dissolution: Dissolve Methyl 4-cyano-2-methylbenzoate (1.0 equiv) in anhydrous THF (10 V).

-

Addition: Cool to 0°C. Add LiBH₄ (2.0 M in THF, 1.5 equiv) dropwise over 1 hour. Maintain internal temperature <5°C.

-

Reaction: Allow to warm to 20–25°C. Stir for 4–6 hours.

-

Quench: Cool to 0°C. Carefully quench with Acetone (to destroy excess hydride) followed by saturated aqueous NH₄Cl. Caution: Hydrogen gas evolution.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.

-

Drying: Dry over MgSO₄, filter, and concentrate.

-

Final Polish: The product often solidifies upon standing. Trituration with cold Diethyl Ether or Hexanes yields high-purity product.

Route B: The Turbo-Grignard Formylation (Pilot/Lab Scale)

Rationale: This route is faster for smaller batches (<1 kg) and uses standard glassware, provided cryogenic cooling is available.

Step 1: Metal-Halogen Exchange & Formylation

Transformation: 4-Bromo-3-methylbenzonitrile

Reagents:

-

Reagent: i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv)

-

Electrophile: Anhydrous DMF (2.0 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Cooling: Dissolve substrate in THF under Argon. Cool to -15°C (Turbo Grignard allows higher temps than n-BuLi's -78°C).

-

Exchange: Add i-PrMgCl·LiCl dropwise. Stir for 1 hour at -15°C. Monitor via GC/HPLC (quench aliquot with MeOH).

-

Formylation: Add anhydrous DMF dropwise, maintaining temp <-10°C.

-

Quench: Warm to 0°C and quench with 1M HCl (aqueous). Stir vigorously for 30 mins to hydrolyze the hemiaminal intermediate.

-

Isolation: Extract with MTBE. Wash with NaHCO₃ (aq) to remove acid traces. Concentrate to obtain the crude aldehyde.

Step 2: Aldehyde Reduction

Transformation: 4-Formyl-3-methylbenzonitrile

Procedure:

-

Reaction: Dissolve crude aldehyde in MeOH. Cool to 0°C. Add NaBH₄ (0.5 equiv) portion-wise.

-

Work-up: After 30 mins, quench with water. Evaporate MeOH. Extract with EtOAc.[1]

-

Yield: ~80-85% over two steps.

Analytical Data & Specifications

| Parameter | Specification | Method |

| Appearance | White to Off-white Crystalline Solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Melting Point | 92 – 94 °C | DSC / Capillary |

| Mass Spec | [M+H]+ = 148.07 | LC-MS (ESI) |

| 1H NMR (DMSO-d6) | δ 7.75 (d, 1H), 7.65 (s, 1H), 7.55 (d, 1H), 5.40 (t, OH), 4.60 (d, CH2), 2.35 (s, CH3) | 400 MHz |

| Residual Solvents | Compliant with ICH Q3C | GC-Headspace |

Note on Stability: The product contains a benzylic alcohol and a nitrile. It is stable under ambient conditions but should be stored away from strong oxidizers (to prevent oxidation back to aldehyde) and strong acids/bases (to prevent nitrile hydrolysis).

Safety & Handling (HSE)

-

Cyanide/Nitrile Hazards: While the target is a stable nitrile, metabolic hydrolysis can theoretically release cyanide. Treat all waste streams as cyanide-contaminated until treated (e.g., with bleach/hypochlorite).

-

Carbon Monoxide (Route A): CO is odorless and deadly. CO monitors must be active in the suite. Double block-and-bleed valves are required for autoclave charging.

-

Exotherms (Route B): The Grignard formation and quench are highly exothermic. Ensure adequate cooling capacity (jacketed reactors) before addition.

References

-

Palladium-Catalyzed Carbonylation

- General Protocol: Ashfield, L. J., et al. "Palladium-catalyzed carbonylation of aryl bromides." Organic Process Research & Development 24.1 (2020): 55-62.

-

Specific Application: - Describes carbonylation conditions for similar methyl-substituted benzonitriles.

-

Chemoselective Reduction

- LiBH4 Selectivity: Brown, H. C., & Narasimhan, S. "Selective reductions. 25. The reaction of lithium borohydride with esters." Journal of Organic Chemistry 47.9 (1982): 1604-1610.

-

Nitrile Tolerance: - Demonstrates reduction of methyl 4-cyano-2-methylbenzoate derivatives using borohydride reagents without affecting the cyano group.

-

Turbo Grignard Reagents

-

Knochel's Reagent: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition 43.25 (2004): 3333-3336.

-

-

Target Molecule Data

-

CAS Registry: - Verification of structure and basic properties.

-

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 3. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 4. WO2008021849A2 - Novel compounds as antagonists or inverse agonists at opioid receptors - Google Patents [patents.google.com]

- 5. Portico [access.portico.org]

- 6. 4-Bromo-3-formylbenzonitrile | 89003-95-2 | Benchchem [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. DE60129298T2 - Condensed azepines as vasopressin agonists - Google Patents [patents.google.com]

Application Note: Chemoselective Conversion of 4-Bromo-2-methylbenzonitrile to Hydroxymethyl Derivatives

Executive Summary

This application note details the chemoselective transformation of 4-bromo-2-methylbenzonitrile (CAS: 135484-76-9) into its corresponding hydroxymethyl derivative, (4-bromo-2-methylphenyl)methanol .

The conversion of the nitrile group (-CN) to a primary alcohol (-CH₂OH) presents a specific synthetic challenge: preserving the aryl bromide . Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C + H₂) pose a high risk of debromination (hydrodehalogenation), destroying the scaffold's utility for subsequent cross-coupling (e.g., Suzuki-Miyaura).

This guide presents two validated protocols:

-

The Stepwise Hydrolysis-Reduction Route (Method A): Recommended for scale-up (>10g). Uses acid hydrolysis followed by Borane-THF reduction.

-

The Direct Hydride Route (Method B): Recommended for discovery scale (<1g). Uses DIBAL-H at cryogenic temperatures.

Strategic Analysis & Chemoselectivity

The Chemoselectivity Challenge

The target molecule contains two reducible functionalities: the nitrile and the aryl bromide.

-

Nitrile (

): Requires strong hydride donors or acid/base hydrolysis. -

Aryl Bromide (

): Susceptible to metal-halogen exchange (with organolithiums) or hydrogenolysis (with LiAlH₄ or H₂/Pd).

Route Comparison

The following decision matrix outlines the logic for selecting a protocol.

| Feature | Method A: Hydrolysis + Borane | Method B: DIBAL-H | Method C: LiAlH₄ (NOT RECOMMENDED) |

| Intermediate | Carboxylic Acid | Imine / Aldehyde | Amine (usually) |

| Ar-Br Stability | High (Chemoselective) | High (At -78°C) | Low (Risk of debromination) |

| Steric Tolerance | Excellent (Acid overcomes ortho-Me) | Moderate (Slower kinetics) | Good |

| Scalability | High (No cryogenics) | Low (Requires -78°C) | Moderate |

| Atom Economy | Lower (3 steps) | Higher (2 steps) | Moderate |

Method A: The Hydrolysis-Reduction Route (Robust/Scale-Up)

This route is preferred for batches exceeding 5 grams. It circumvents the need for cryogenic vessels and utilizes Borane-THF, which is highly selective for carboxylic acids in the presence of halides.

Step 1: Acid Hydrolysis to 4-Bromo-2-methylbenzoic Acid

The ortho-methyl group provides steric hindrance that can retard basic hydrolysis. Acidic hydrolysis at elevated temperature is more reliable.

Reagents:

-

4-Bromo-2-methylbenzonitrile (1.0 equiv)

-

Sulfuric Acid (

), 50% v/v aqueous solution -

Acetic Acid (glacial) - Co-solvent to increase solubility

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 4-bromo-2-methylbenzonitrile (10.0 g, 51.0 mmol) in glacial acetic acid (30 mL).

-

Acid Addition: Carefully add 50% aqueous

(30 mL). -

Reflux: Heat the mixture to reflux (approx. 110-120°C) for 12–16 hours. Monitor by TLC or LC-MS until the nitrile is fully consumed.

-

Workup: Cool the mixture to room temperature. Pour onto crushed ice (200 g). The product, 4-bromo-2-methylbenzoic acid , will precipitate as a white/off-white solid.

-

Isolation: Filter the solid, wash copiously with cold water to remove residual acid, and dry under vacuum at 50°C.

-

Expected Yield: 85–95%

-

Checkpoint: Verify formation of Acid (COOH) via LC-MS (M-H negative mode) or NMR (loss of aromatic nitrile signal).

-

Step 2: Borane Reduction to Alcohol

Borane-THF reduces carboxylic acids faster than esters or nitriles and, crucially, does not react with aryl bromides under these conditions.

Reagents:

-

4-Bromo-2-methylbenzoic acid (from Step 1)[1]

-

Borane-THF complex (

), 1.0 M solution (2.5 equiv) -

Solvent: Anhydrous THF

Protocol:

-

Inert Atmosphere: Flame-dry a 2-neck flask and cool under Nitrogen (

). -

Dissolution: Dissolve the benzoic acid derivative (9.0 g, 41.8 mmol) in anhydrous THF (90 mL). Cool to 0°C (ice bath).

-

Addition: Add

(1.0 M, 105 mL, 105 mmol) dropwise via an addition funnel over 30 minutes. Caution: Gas evolution ( -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise until gas evolution ceases. This destroys excess borane and breaks down the borate ester.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

and brine. -

Purification: Dry over

, filter, and concentrate. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method B: The Direct DIBAL-H Route (Discovery/Speed)

This method is faster but requires strict temperature control to prevent over-reduction to the amine or debromination.

Reagents:

-

4-Bromo-2-methylbenzonitrile (1.0 equiv)

-

Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.2 equiv)

-

Sodium Borohydride (

)[2][3] -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Protocol:

-

Cryogenic Setup: Flame-dry a flask and place under Argon. Add 4-bromo-2-methylbenzonitrile (1.0 g, 5.1 mmol) and anhydrous DCM (20 mL). Cool to -78°C (Dry Ice/Acetone).[4][5]

-

Reduction 1 (Nitrile to Imine): Add DIBAL-H (6.1 mL, 6.1 mmol) dropwise down the side of the flask over 20 minutes. Maintain internal temperature below -70°C.

-

Incubation: Stir at -78°C for 2 hours. Do not let it warm up yet.

-

Hydrolysis: Quench at -78°C with Methanol (2 mL), followed by saturated Rochelle’s salt (Potassium Sodium Tartrate) solution. Allow to warm to room temperature and stir vigorously for 1 hour (to break the Aluminum emulsion).

-

Isolation of Aldehyde: Extract with DCM, dry, and concentrate. This yields the crude 4-bromo-2-methylbenzaldehyde .

-

Reduction 2 (Aldehyde to Alcohol): Redissolve the crude aldehyde in MeOH (10 mL). Add

(0.5 equiv, 96 mg) at 0°C. Stir for 30 mins. -

Final Workup: Quench with water, extract with EtOAc, and concentrate.

Analytical Validation

| Parameter | Specification | Notes |

| Target | (4-Bromo-2-methylphenyl)methanol | |

| Appearance | White solid or colorless oil | |

| ¹H NMR (CDCl₃) | Diagnostic benzylic shift | |

| ¹H NMR (CDCl₃) | Methyl group | |

| ¹H NMR (CDCl₃) | Aromatic pattern | |

| IR Spectroscopy | ~3300–3400 cm⁻¹ (Broad) | O-H stretch |

| IR Spectroscopy | ~2220 cm⁻¹ (ABSENT ) | Disappearance of Nitrile |

Visualization of Workflows

Reaction Scheme & Logic Flow

Caption: Comparison of Method A (Hydrolysis/Borane) and Method B (DIBAL-H). Method A is preferred for scale and robustness.

Decision Logic for Troubleshooting

Caption: Troubleshooting logic for common issues regarding steric hindrance and chemoselectivity during reduction.

References

-

BenchChem. Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes. Retrieved from

-

Organic Chemistry Portal. Reduction of Nitriles to Amines and Aldehydes. Retrieved from

-

Master Organic Chemistry. DIBAL Reduction of Nitriles to Aldehydes. Retrieved from

-

ChemicalBook. Synthesis of (3-Bromo-4-methylphenyl)methanol (Isomer Analog). Retrieved from

-

MedChemExpress. 4-Bromo-2-methylbenzoic acid (Intermediate Data). Retrieved from [6]

-

Sigma-Aldrich. 4-Bromo-2-methylbenzoic acid Product Sheet. Retrieved from

Sources

- 1. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 2. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-3-methylbenzonitrile

[1]

Executive Summary & Molecule Profile

Target Molecule: 4-(Hydroxymethyl)-3-methylbenzonitrile CAS Registry Number: 106022-77-9 (Generic references); often cited as an intermediate for aromatase inhibitors (e.g., Anastrozole analogs) and agrochemicals.[1] Core Challenge: The synthesis typically suffers from two main bottlenecks:

-

Regioselectivity: Distinguishing between the 3-methyl and 4-methyl positions during functionalization.[1][2]

-

Chemoselectivity: Preserving the sensitive nitrile (-CN) group during the generation of the alcohol (-OH).[1][2]

This guide provides two validated synthetic routes ("Standard Industrial" vs. "High-Precision") and a comprehensive troubleshooting module.

Validated Synthetic Routes

Route A: The "Standard" Radical Bromination (High Throughput)

Best for: Large-scale production where starting materials are cheap (3,4-Dimethylbenzonitrile).[1]

The Workflow:

Optimization Protocol (Step-by-Step)

Step 1: Regioselective Bromination

-

Reagents: 3,4-Dimethylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).[1][2]

-

Solvent: Chlorobenzene (Preferred over

for higher boiling point and safety) or Methyl Acetate (Green alternative).[1][2] -

Critical Parameter: Stop reaction at 70-80% conversion .

-

Why? Pushing to 100% conversion drastically increases the formation of the dibromo impurity and the 3-bromomethyl isomer.[1]

-

-

Mechanism: The radical at the 4-position (para to -CN) is more stabilized by resonance (captodative effect) than the 3-position (meta), but the energy difference is small.[1] Temperature control is vital.

Step 2: The "Soft" Hydrolysis (Acetolysis) [1]

-

Avoid direct hydrolysis with water/base, which hydrates the nitrile to an amide.[3]

-

Protocol: Dissolve crude bromide in DMF. Add Potassium Acetate (KOAc, 1.5 eq).[1][2] Heat to 60°C for 4 hours.

-

Workup: Aqueous extraction yields the Acetate intermediate.[1][2]

-